1-(3-methylbutyl)-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylbutyl)-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole is an organic compound that belongs to the benzodiazole family Benzodiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbutyl)-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Phenylethenyl Group: The phenylethenyl group can be introduced via a Heck reaction, where a halogenated benzodiazole reacts with styrene in the presence of a palladium catalyst.
Attachment of the 3-Methylbutyl Group: The 3-methylbutyl group can be attached through an alkylation reaction using an appropriate alkyl halide and a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylbutyl)-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives with various functional groups.
Scientific Research Applications
1-(3-methylbutyl)-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-methylbutyl)-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(3-methylbutyl)-2-phenyl-1H-1,3-benzodiazole: Lacks the phenylethenyl group, which may result in different biological activities and applications.
2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole: Lacks the 3-methylbutyl group, which may affect its solubility and interaction with biological targets.
1-(3-methylbutyl)-1H-1,3-benzodiazole: Lacks both the phenylethenyl and phenyl groups, leading to distinct properties and uses.
Uniqueness
1-(3-methylbutyl)-2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole is unique due to the presence of both the phenylethenyl and 3-methylbutyl groups, which may confer specific chemical and biological properties. These structural features can influence its reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-methylbutyl)-2-[(E)-2-phenylethenyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2/c1-16(2)14-15-22-19-11-7-6-10-18(19)21-20(22)13-12-17-8-4-3-5-9-17/h3-13,16H,14-15H2,1-2H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADXTVYOLIZYFU-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.